REACTION_CXSMILES
|
[Na].C([O:4][C:5](=O)/[C:6](/[CH3:16])=[C:7](\[NH:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])/[CH3:8])C>C(O)C>[CH2:14]([O:13][C:11]([C:10]1[NH:9][C:7]([CH3:8])=[C:6]([CH3:16])[C:5]=1[OH:4])=[O:12])[CH3:15] |^1:0|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
264 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(\C(=C(\C)/NCC(=O)OCC)\C)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC(=C(C1O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |